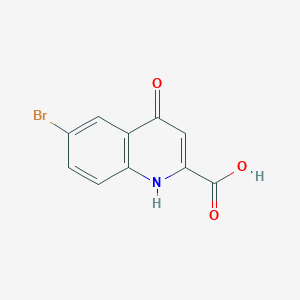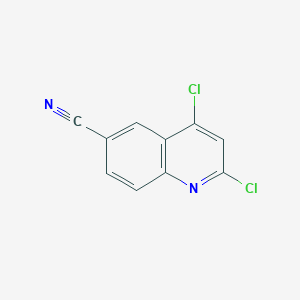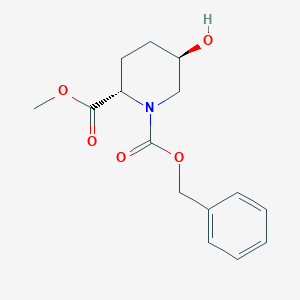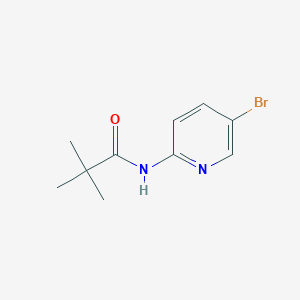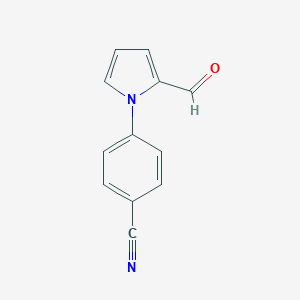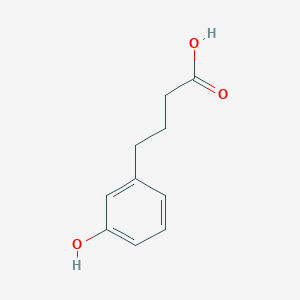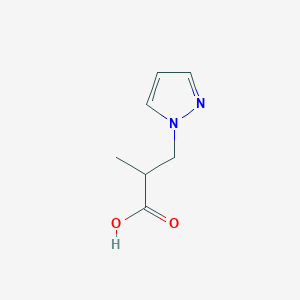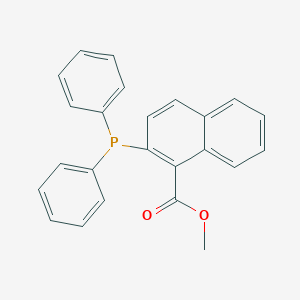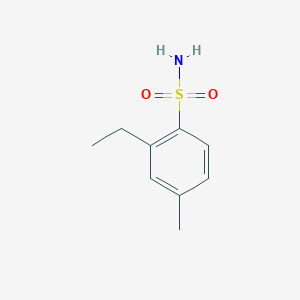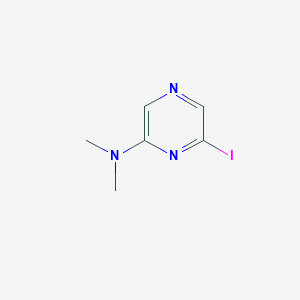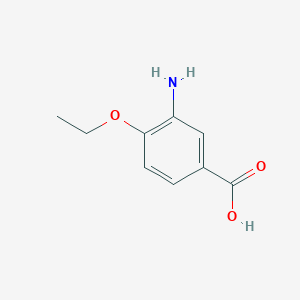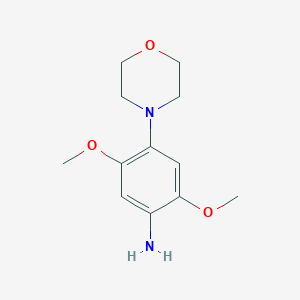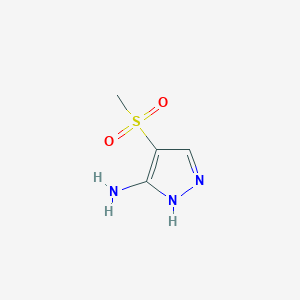
4-(Methylsulfonyl)-1H-pyrazol-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methylsulfonyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methylsulfonyl group at the 4-position and an amino group at the 3-position
Wissenschaftliche Forschungsanwendungen
4-(methylsulfonyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
Target of Action
The primary target of 4-(methylsulfonyl)-1H-pyrazol-3-amine is the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain. Inhibiting COX-2 can reduce these symptoms .
Mode of Action
4-(methylsulfonyl)-1H-pyrazol-3-amine interacts with its target, COX-2, by binding to the enzyme and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX-2 converts arachidonic acid into prostanoids. By inhibiting COX-2, 4-(methylsulfonyl)-1H-pyrazol-3-amine prevents this conversion, reducing the production of prostanoids and, consequently, inflammation and pain .
Pharmacokinetics
Similar compounds have been evaluated for their in silico adme prediction
Result of Action
The inhibition of COX-2 by 4-(methylsulfonyl)-1H-pyrazol-3-amine results in a decrease in the production of prostanoids. This leads to a reduction in inflammation and pain, as prostanoids are key mediators of these processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloromethylsulfonyl-1H-pyrazole with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of 4-(methylsulfonyl)-1H-pyrazol-3-amine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-(methylsulfonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(methylsulfonyl)phenyl derivatives: These compounds share the methylsulfonyl group but differ in the core structure.
Sulfonamide-based indole analogs: These compounds have similar sulfonyl groups but are based on an indole core.
Uniqueness
4-(methylsulfonyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a methylsulfonyl group and an amino group on the pyrazole ring makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-methylsulfonyl-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-10(8,9)3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGYUUMYDUYXHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(NN=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
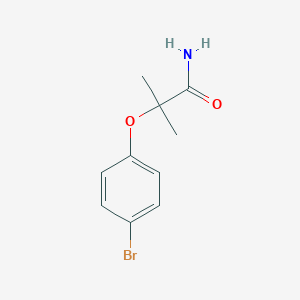
![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)
